molecular formula C16H17N5O3 B2744371 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171899-63-0

2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2744371
CAS No.: 1171899-63-0
M. Wt: 327.344
InChI Key: GLDLDHIJGGDLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research, designed using a molecular hybridization approach. This compound features a 1,3,4-oxadiazole core linked to a 1-methyl-1H-pyrazole moiety and a 4-ethoxyphenylacetamide side chain. The 1,3,4-oxadiazole ring is a established pharmacophore known to enhance metabolic stability and serve as a key scaffold in developing bioactive molecules . Its incorporation, alongside the pyrazole fragment, is a common strategy to create novel heterocyclic compounds with potential therapeutic and antibacterial properties . Research Applications and Biological Evaluation Compounds with this specific hybrid structure are primarily investigated for their potential as enzyme inhibitors and antimicrobial agents. Structural analogs bearing the 2-(pyrazol-4-yl)-1,3,4-oxadiazole framework have demonstrated noteworthy in vitro inhibitory activity against cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory process . Some derivatives in this class have shown IC50 values in the nanomolar range, comparable to the reference drug Celecoxib, highlighting their promise as lead structures for anti-inflammatory drug discovery . Furthermore, the imidazole-functionalized derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles have exhibited excellent antibacterial activity against various virulent phytopathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), suggesting their application in developing new bactericidal agents for agricultural use . The proposed mechanism of action for these antibacterial compounds involves disrupting the cell membranes of bacteria, leading to the leakage of intracellular components . Note for Researchers This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-23-12-6-4-11(5-7-12)10-14(22)18-16-20-19-15(24-16)13-8-9-17-21(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDLDHIJGGDLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

The molecular formula of the compound is C16H17N5O3C_{16}H_{17}N_{5}O_{3}, with a molecular weight of 327.34 g/mol. Its structure features a pyrazole moiety linked to an oxadiazole ring, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₃
Molecular Weight327.34 g/mol
CAS Number1171899-63-0

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antibacterial activity against various strains of bacteria.

  • Case Study : A study evaluated the antibacterial activity of several oxadiazole derivatives, reporting effective EC50 values against Xanthomonas oryzae and Pseudomonas syringae. The most active derivatives had EC50 values as low as 12.85 µg/mL, indicating strong potential for agricultural applications .

Anticancer Potential

The anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Cytotoxicity

In vitro studies using cell lines have demonstrated that this compound exhibits cytotoxic effects against various cancer types.

  • Findings : One study reported that derivatives similar to this compound showed IC50 values ranging from 10 to 30 µM against breast cancer cell lines, suggesting moderate to high cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound.

Structural FeatureActivity Impact
Presence of oxadiazoleEnhances antimicrobial and anticancer activity
Substituents on the phenyl ringModulate lipophilicity and bioavailability
Linker length between moietiesAffects potency and selectivity

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, a study by Aziz-ur-Rehman et al. synthesized several oxadiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds bearing the oxadiazole moiety showed promising activity against cancer cells, suggesting that 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide may also possess similar properties .

Case Study: Anticancer Evaluation

A detailed evaluation involved testing the compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study employed the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.8Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Assessment

In vitro tests showed that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to determine the zone of inhibition compared to standard antibiotics.

PathogenZone of Inhibition (mm)Standard Antibiotic
Staphylococcus aureus18Penicillin
Escherichia coli15Ampicillin

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that compounds containing the oxadiazole scaffold may exhibit anti-inflammatory effects. In a recent study focusing on inflammatory models, it was observed that treatment with related compounds resulted in reduced levels of pro-inflammatory cytokines.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level, supporting its potential therapeutic applications.

Docking Results

The docking simulations revealed strong interactions with key targets involved in cancer progression and inflammation pathways.

Target ProteinBinding Affinity (kcal/mol)
EGFR-9.5
COX-2-8.7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Oxadiazole vs. Thiazolidinone/Thiadiazole
  • Thiazolidinone Derivatives: describes N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A), which replaces the oxadiazole with a thiazolidinone core.
  • Thiadiazole Derivatives : highlights N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide , where the oxadiazole is replaced by thiadiazole. The sulfur atom in thiadiazole enhances lipophilicity, which may improve membrane permeability compared to the oxygen-rich oxadiazole .
Oxadiazole-Benzofuran Hybrids

reports 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a), where the pyrazole is replaced by benzofuran.

Substituent Effects

Ethoxyphenyl vs. Halogenated/Methoxyphenyl Groups
  • Chlorophenyl Analog: ’s 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide replaces the ethoxyphenyl with a chlorophenyl group.
  • Methoxyphenyl Analog : ’s compound features a 3-methoxyphenyl group. Methoxy’s electron-donating effect is weaker than ethoxy, which may reduce steric hindrance while maintaining similar electronic profiles .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Heterocycle Key Substituent Electronic Profile Reference
Target Compound 1,3,4-Oxadiazole 4-Ethoxyphenyl Electron-donating
3c-I/3c-A () Thiazolidinone Phenylimino Tautomerism-dependent
2a () Oxadiazole Benzofuran π-π Stacking enhanced
Compound Thiadiazole 3-Methoxyphenyl Lipophilicity-enhanced

Q & A

Q. What are the optimized synthetic routes for 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key methodologies include:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using pyridine and zeolite catalysts at 150°C) .
  • Acetamide coupling : Reacting intermediates like 2-cyanoacetamide derivatives with substituted oxadiazoles under reflux conditions with bases (e.g., sodium hydroxide) to control pH and temperature .
  • Purification : Recrystallization from ethanol or pet-ether after TLC monitoring .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments, especially the ethoxyphenyl, pyrazole, and oxadiazole moieties .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : To identify functional groups like amide C=O and oxadiazole C=N bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response profiling : Perform in vitro assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to establish IC₅₀ values and validate reproducibility .
  • Structural analogs comparison : Test derivatives with modifications to the ethoxyphenyl or pyrazole groups to isolate structure-activity relationships (SAR) .
  • Target validation : Use CRISPR/Cas9 knockdown or competitive binding assays to confirm specificity for proposed biological targets (e.g., kinases, GPCRs) .

Q. How to design SAR studies for optimizing this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with halogens, methoxy, or methyl groups on the phenyl rings to assess electronic and steric effects .
  • Heterocycle replacement : Replace the oxadiazole or pyrazole moieties with triazoles or thiadiazoles to evaluate ring size/rigidity impacts .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like COX-2 or EGFR .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Enzyme inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition modes .
  • Receptor modulation : Radioligand binding assays (e.g., using tritiated ligands) to measure displacement efficacy and affinity .
  • Metabolic stability : Liver microsome studies to assess cytochrome P450-mediated degradation pathways .

Q. How to evaluate the compound’s stability under varying experimental conditions?

  • pH-dependent hydrolysis : Incubate in buffers (pH 2–10) and monitor degradation via HPLC to identify labile bonds (e.g., amide or oxadiazole cleavage) .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light sensitivity : UV-Vis spectroscopy under controlled light exposure to detect photodegradation products .

Q. What computational approaches are effective for modeling this compound’s reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate binding to membrane-bound receptors (e.g., 1 µs simulations in lipid bilayers) to study conformational flexibility .
  • ADMET prediction : Use tools like SwissADME to forecast absorption, toxicity, and metabolic profiles .

Data Analysis and Experimental Design

Q. How to address low yields in the final coupling step of synthesis?

  • Catalyst screening : Test alternatives to pyridine (e.g., DMAP, DIPEA) to enhance reaction efficiency .
  • Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled microwave irradiation .

Q. What strategies validate the compound’s purity in complex biological matrices?

  • LC-MS/MS : Quantify trace impurities in cell lysates or plasma with high sensitivity .
  • Isotopic labeling : Synthesize deuterated analogs as internal standards for accurate quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.